molecular formula C9H9BrN2O2 B7764015 N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide CAS No. 143361-71-1

N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide

Cat. No.: B7764015
CAS No.: 143361-71-1
M. Wt: 257.08 g/mol
InChI Key: YTJMMCWCOHWNLC-WZUFQYTHSA-N
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Description

N’-(5-bromo-2-hydroxybenzylidene)acetohydrazide is a chemical compound with the molecular formula C9H9BrN2O2 and a molecular weight of 257.088 g/mol It is a hydrazone derivative, which is a class of organic compounds characterized by the presence of a hydrazone functional group

Preparation Methods

The synthesis of N’-(5-bromo-2-hydroxybenzylidene)acetohydrazide typically involves the reaction of 5-bromosalicylaldehyde with acetohydrazide . The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent. The general reaction scheme is as follows:

5-bromosalicylaldehyde+acetohydrazideN’-(5-bromo-2-hydroxybenzylidene)acetohydrazide\text{5-bromosalicylaldehyde} + \text{acetohydrazide} \rightarrow \text{N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide} 5-bromosalicylaldehyde+acetohydrazide→N’-(5-bromo-2-hydroxybenzylidene)acetohydrazide

Chemical Reactions Analysis

N’-(5-bromo-2-hydroxybenzylidene)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Scientific Research Applications

N’-(5-bromo-2-hydroxybenzylidene)acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(5-bromo-2-hydroxybenzylidene)acetohydrazide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the growth of bacteria and fungi by interfering with their cellular processes. The compound may also induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

N’-(5-bromo-2-hydroxybenzylidene)acetohydrazide can be compared with other hydrazone derivatives such as:

  • N’-(5-bromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide
  • N’-(5-bromo-2-hydroxybenzylidene)-2-chlorobenzohydrazide
  • N’-(5-bromo-2-hydroxybenzylidene)-2-thienylacetohydrazide

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical properties and biological activities .

Properties

CAS No.

143361-71-1

Molecular Formula

C9H9BrN2O2

Molecular Weight

257.08 g/mol

IUPAC Name

N-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C9H9BrN2O2/c1-6(13)12-11-5-7-4-8(10)2-3-9(7)14/h2-5,14H,1H3,(H,12,13)/b11-5-

InChI Key

YTJMMCWCOHWNLC-WZUFQYTHSA-N

Isomeric SMILES

CC(=O)N/N=C\C1=C(C=CC(=C1)Br)O

SMILES

CC(=O)NN=CC1=C(C=CC(=C1)Br)O

Canonical SMILES

CC(=O)NN=CC1=C(C=CC(=C1)Br)O

Origin of Product

United States

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